![molecular formula C19H19N3O4S B2724030 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethan-1-one CAS No. 2319897-49-7](/img/structure/B2724030.png)

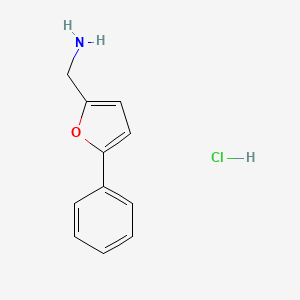

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

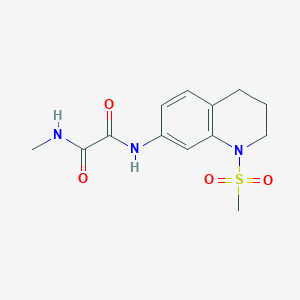

The compound “2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethan-1-one” is a versatile material used in scientific research. It belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxides include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

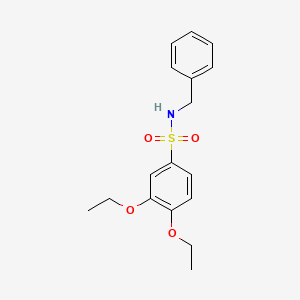

In previous work, a rotation-limiting strategy was applied and a substituent was introduced at the 3-position of the pyrazolo[3,4-d]pyrimidin-4-amine as the affinity element to interact with the deeper hydrophobic pocket . After the reduction of the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide, the resulting 2-aminobenzenesulfonamides were reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis

The molecular structure of “2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethan-1-one” is unique and allows for diverse applications, ranging from pharmaceuticals to materials science. The structure is part of the 1,2,4-benzothiadiazine-1,1-dioxides class .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethan-1-one” include the reduction of the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide . The resulting 2-aminobenzenesulfonamides were then reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Applications De Recherche Scientifique

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Research indicates that derivatives of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold exhibit strong antibacterial and antifungal properties. These activities are attributed to the compound’s ability to interact with key proteins in microbial cells, disrupting their function and leading to cell death .

Anticancer Properties

The compound has been evaluated for its anticancer properties, particularly as an inhibitor of the PI3Kδ enzyme, which is crucial in cancer cell proliferation and survival. Studies have shown that certain derivatives of this compound can selectively inhibit PI3Kδ, making it a promising candidate for targeted cancer therapies .

Antihypertensive Effects

1,2,4-Benzothiadiazine-1,1-dioxide derivatives, including this compound, have been investigated for their antihypertensive effects. These compounds act as potassium channel activators, which help in relaxing blood vessels and reducing blood pressure. This makes them potential candidates for developing new antihypertensive drugs .

Antidiabetic Applications

Research has also explored the use of this compound in managing diabetes. The compound’s ability to modulate insulin secretion and improve glucose tolerance has been demonstrated in preclinical studies. This suggests its potential as a therapeutic agent for diabetes management .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. It acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic transmission and plasticity. This modulation can help in protecting neurons from excitotoxicity and other forms of damage .

Anti-inflammatory Activity

Anti-inflammatory properties of this compound have been investigated, showing promising results. The compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases .

Antiviral Applications

The compound has also been explored for its antiviral properties. It has shown activity against certain viruses by inhibiting viral replication and disrupting viral protein functions. This application is particularly relevant in the development of new antiviral therapies .

Modulation of Ion Channels

The compound’s ability to modulate ion channels, particularly potassium channels, has been a significant area of research. This modulation is crucial for various physiological processes, including cardiac function and neuronal activity. The compound’s effects on ion channels make it a valuable tool for studying these processes and developing related therapies .

These diverse applications highlight the compound’s potential in various fields of scientific research and its promise as a versatile therapeutic agent.

The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review Synthesis and Evaluation of Novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors

Propriétés

IUPAC Name |

2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c23-18(21-10-12-26-13-11-21)14-22-20-19(15-6-2-1-3-7-15)16-8-4-5-9-17(16)27(22,24)25/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYUMAXNYVBKCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B2723947.png)

![3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2723949.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2723954.png)

![N-(4-fluorobenzyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2723956.png)

![3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2723958.png)

![N-(2,3-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2723960.png)

![Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2723961.png)

![2-[[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2723965.png)

![6-ethyl 3-methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723968.png)

![ethyl 2-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2723969.png)

![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2723970.png)